Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00833A
The rational design of effective bifunctional electrocatalysts with good morphology, structure, and unique electronic properties, is crucial for efficient overall water splitting. Herein, a zinc-doped cobalt phosphide (CoP) nanosheet catalyst (Zn-CoP/CF) with a three-dimensional nanoarray structure in situ grown on a cobalt foam (CF) substrate was synthesized via a hydrothermal and gas-phase phosphatizing two-step route. Benefitting from the large specific surface area, numerous active sites, and the regulation of electron distribution between metals, Zn-CoP/CF requires low overpotentials of 327 mV for the hydrogen evolution reaction and 440 mV for the oxygen evolution reaction at 1000 mA cm−2. Moreover, a small cell voltage of 2.01 V is attained to achieve the current density of 1000 mA cm−2 for overall water splitting. This work provides a new idea for improving the intrinsic activity of electrocatalysts and demonstrates the potential of effectively constructing optimized electronic structures in the synthesis of high-current density electrocatalysts.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01250F
Ga-exchanged zeolites are promising catalysts for dehydrogenative alkane transformations. Reduced Ga species, such as Ga hydrides and Ga+ cations, are possible active sites for alkane dehydrogenation based on in situ spectroscopic studies. However, most of the reported studies were conducted at lower temperatures (<300 °C) compared with those encountered in actual operating conditions (>600 °C). In this study, the in situ Ga K-edge XANES analysis of Ga-exchanged MFI zeolite was performed under actual operating temperatures (>700 °C) and different atmospheres (H2, He, CO, vacuum, and C2H6). The absorption edge appeared at similarly lower energy values than that of Ga2O3 in all atmospheres, whereas the main absorption peak intensity differed depending on the presence or absence of a hydride source in the gas phase. Higher intensities were observed under H2 and C2H6 atmospheres than under CO and vacuum atmospheres. It was also noted that the main absorption peak intensity increased with increasing H2 pressure, indicating that the higher intensity was responsible for the presence of Ga-hydride species. Similar in situ XANES measurements were conducted for other Ga-exchanged zeolites. The obtained results were compared with our previously reported data on the relative formation amounts and steady-state activity for ethane dehydrogenation.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01282D
In this work, using a synergistic modification strategy of facet engineering and constructing heterojunctions, MoS2/CdS Z-scheme heterojunction catalysts were successfully prepared. The results indicated that CdS-(100) exhibited enhanced photocatalytic benzylamine coupling activity relative to CdS-(002). Compared with pristine CdS, the photocatalytic activity of MoS2/CdS is significantly enhanced. This enhancement can be attributed to the presence of a Z-scheme heterojunction, which improves the separation efficiency of photogenerated carriers. Moreover, even after 5 cycles, the photocatalyst demonstrates a high photocatalytic activity, which proves that the existence of the Z-scheme heterojunction can effectively inhibit the photocorrosion of CdS. In addition, the reaction can be carried out in different reaction pathways under anaerobic and aerobic conditions. This work proposes a systematic approach for constructing MoS2/CdS Z-scheme heterojunction photocatalysts and the green synthesis of imines.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01042B
Zeolitic imidazolate frameworks (ZIFs) are widely used as cathode catalysts of zinc–air batteries (ZABs) due to their ultra-high porosity and abundant metal–N–C structure. However, the microporous structure of ZIFs prevents the catalytic potential from being well utilized. Herein, a hierarchically porous CoFe alloy-embedded metal–nitrogen-doped carbon (CoFe@HP/CoNC) bifunctional catalyst is prepared. Amorphous ZIF-67 forms a hierarchically porous structure by embedding nanoscale NaCl templates. The CoFe alloy site is derived from a strategy of introducing secondary metal ions. Thanks to the specifically porous structure and the CoFe alloy sites, the produced catalyst exhibited efficient bifunctional catalytic activity with a half-wave potential of 0.864 V (vs. RHE) for the oxygen reduction reaction (ORR) and an overpotential of 310 mV for the oxygen evolution reaction (OER) at a current of 10 mA cm−2. The CoFe@HP/CoNC-based ZAB showed an excellent power density (221.3 mW cm−2), a remarkable specific capacity (760.7 mAh gZn−1) and superb durability of more than 450 h/900 cycles at 5 mA cm−2. This work provides a simple strategy for the design of non-precious metal bifunctional electrocatalysts, which is expected to satisfy the practical application requirements of zinc–air batteries and other energy conversion and storage devices.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01137B
Carbazole alkaloids have great potential for applications in biomedicine and materials science. Direct C–H functionalization to construct carbazole derivatives, however, has been a great challenge. Herein, we theoretically investigated a palladium-catalyzed site-selective direct C–H functionalization (alkylation and acylation) strategy for free NH-carbazoles by density functional theory (DFT) methods. Calculations show that C–H activation is the rate determining step for the conversion, with a potential barrier of 23.4 kcal mol−1. Meanwhile, the six-membered ring C–H activation intermediate formed at the C1-position is the most stable and kinetically favorable under the synergistic effect of norbornene (NBE) and palladium(II) catalysts. In contrast, the large tension prevents the formation of activation intermediates at the C2, C3, or C4-positions, leading to excellent site-selectivity for the transformation. We also investigated the mechanism of the key acylation step, oxidative addition, under the same conditions. In agreement with experiments, benzoic anhydride was theoretically rationalized to act as an acylating agent in this conversion with an oxidative addition potential barrier of 13.3 kcal mol−1. Further calculations also indicate the possible great potential of acyl halides as acylating agents following the protocol, with an oxidative addition barrier of only 2.6 kcal mol−1.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01184D
Syngas conversion into ethanol is a promising pathway to obtain an attractive alternative fuel, but its selectivity is not ideal. Here, we used a combination of density functional theory calculations and microkinetic modeling to study the reaction mechanism of syngas conversion at the confined graphene/Cu(111) interface. It was found that the confinement using a 2D graphene cover promotes the formation of the key intermediate CH3 through H-assisted CH3O dissociation and the production of CH4, but suppresses the formation of CH3OH. Moreover, C2H5OH is the most competitive product with CH4 through CHO insertion into the easily generated CH3 species to complete the carbon chain growth. Detailed DOS and Bader charge results revealed that covering with 2D graphene promotes the electron transfer along the direction vertical to the Cu(111) surface, leads to the charge redistribution of the confined space, and eventually affects the product selectivity of syngas conversion. The corresponding degree of rate control analysis showed that the final hydrogenation step of CH3 and CH3CHOH limits the rate of the production of CH4 and C2H5OH, respectively. Furthermore, the adsorbed hydroxyl is identified as the rate controlling intermediate. Our findings provide a useful guide for further modification of Cu-based catalysts for syngas to ethanol conversion.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01098H
In this study, a new brookite TiO2/monolayer Ti3C2Tx MXene/Au composite was developed for photocatalytic synthesis of hydrogen peroxide (H2O2). The optimal ratios of MXene and Au were found to be 0.4% and 15%, respectively. Quenching experiments confirmed that the superoxide anion radical (·O2−) was the primary intermediate species in the reaction, suggesting a two-step, single-electron indirect process. The improved efficiency of H2O2 production was attributed to the effects of MXene and Au, which help to separate and transfer photogenerated electron–hole pairs and suppress their recombination.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01093G
The design of efficient photocatalysts for selective hydrogenation of phenylacetylene to styrene is challenging. Herein, TiO2 supported Ni2P nanoparticles (Ni2P/TiO2) were prepared by a simple low temperature in situ phosphating method. As an earth-abundant and low-cost material, the optimal catalyst exhibits excellent photocatalytic activity with 99.9% phenylacetylene conversion and 96.0% styrene selectivity at 80 °C under visible light irradiation. The adsorption of phenylacetylene was weakened due to the isolation effect and electronic effect of P, which inhibited the over-hydrogenation of styrene and assured its high selectivity. The introduction of P also promoted the light absorption of the catalyst and accelerated the activation of H2 to provide active H species, which improved photocatalytic performance. Besides, the introduction of P overcomes the disadvantages of easy oxidation of metallic nickel-based catalysts, which ensure the excellent stability and recyclability of the Ni2P/TiO2 photocatalyst.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00830D
Developing efficient and inexpensive electrocatalysts for sluggish reaction kinetics is important to help non-aqueous Li–O2 batteries achieve an ultra-high theoretical specific energy density of ∼3500 W h kg−1. Introducing Ag into MnO2 to promote catalytic activity is efficient. However, the detailed roles of incorporated Ag and actual active sites of Ag-regulated manganese oxides need to be further investigated. Here, we unravel that Ag in manganese oxides mainly plays the key role in regulating bulk electronic structures and adsorption energy towards intermediator LiO2, but it does not work as the real active sites during the electrochemical process. Experimental and density functional theory (DFT) calculation demonstrates that enhanced conductivity and electrocatalytic activity are dominantly attributed to the increment of oxygen vacancies and Mn3+ caused by Ag incorporation. According to the DFT result, LiO2 is found to interact with the Mn ions and lattice oxygen, indicating that it acts as actual catalytic sites. This work provides an insight into elucidating the enhancement mechanism of electrocatalytic activity after incorporating Ag+ and actual catalytic sites of manganese oxides.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00789H
Ni-based chalcogenides have long been regarded as “pre-catalysts”, in which the electrochemically transformed oxyhydroxides are believed to be the real active species for the alkaline oxygen evolution reaction (OER). However, the origin of activity diversity among oxyhydroxides reconstructed from different Ni-based chalcogenides remains ambiguous. Herein, we utilized experiments and theoretical calculations to study the OER activity trend among NiS2, NiSe2, and NiTe, with a special focus on the anion modulation mechanism. Specifically, it was found that anions convert into oxyanions chemisorbed on the basal plane of NiOOH, with a thermodynamic priority over chalcogen dopants, upon the electrochemical reconstruction of Ni-based chalcogenides. Compared with selenates and tellurites, sulfates perform better as not only a proton-transfer station to accelerate the deprotonation of OHads, but also as a promoter to regulate the 3d orbital of the Ni active sites to thereby optimize the adsorption strength of the intermediates. Therefore, the derived sulfates make the OER facile by both adsorbate evolution and lattice oxygen mechanisms, thereby greatly improving the OER activity of NiOOH than do selenates and tellurites. The more obvious promotion effect of sulfates on NiOOH rationalized our experiment results showing that NiS2 had an optimal OER activity among the studied Ni-based chalcogenides. Moreover, the electrochemical transformation of anions was found to be more thermodynamically beneficial than that of oxyanions in the solvent for the formation of an oxyhydroxides–oxyanions complex, rationalizing the fact that additive oxyanions have less chance to influence the OER activities of (oxy)hydroxides than in situ-constructed oxyanions. This work shows that the OER activity diversity among Ni-based chalcogenides is related to the in situ-formed oxyanions from anions, which can inspire the rational design of metal–metalloid compound pre-catalysts via engineering appropriate anion groups.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01161E
In this manuscript, we report an organic cofactor-inspired oxidative dehydrogenation reaction under aerobic atmosphere on a series of saturated N-heterocycles. Prior methods comprising transition metal catalysts relied on acceptorless dehydrogenation under thermal conditions and usually required high temperatures. Our designed iminoquinone molecule could be reduced easily upon photoexcitation, resulting in iminosemiquinonate generation. This putative radical further governs hydrogen atom transfer reactions on substrate N-heterocycles to convert them into their unsaturated analogues. A series of N-heterocycles, including indole, quinoline, quinoxaline, benzimidazole, and pyrimidine, were synthesized by this organocatalytic process under mild reaction conditions. An array of mechanistic studies disclosed that the process is radical-promoted, which was further substantiated by radical intermediate isolation. The operative mode was also distinctly different from other cofactor-driven oxidative processes, where two-electron chemistry is prominent via addition–elimination or transamination mechanisms.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01232H
An electrochemical strategy for the reduction of nitrate to ammonia plays a critical role in reducing nitrate pollutants, but it faces the difficulty of multiple competing reactions and nitrate adsorption on catalyst surfaces. Different from other microstructural methods, this work focuses on spin-related electronic reconfiguration of diatomic catalysts via their superexchange interaction to regulate the bonding interaction and orbital hybridization with intermediates. The analysis of spin-related electronic structures demonstrates that the catalytic activity of single-atom dimers with a high spin state is more stable than that with a low-spin configuration. Meanwhile, the unblocked electron migration and very short interacting distances help the reactants acquire half-filled 3d-electrons more easily, leading to a lower activation energy. This work provides a new insight into the spin-related multi-electron reaction kinetics.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00431G
Despite its huge potential, the utilization of methane as a main feedstock for the synthesis of fuels and value-added chemicals is limited. Earth abundant transition metal oxides (TMOs) are promising catalysts for efficiently transforming methane to value-added products, but their activity is not satisfactory. The introduction of a small amount of water was reported to significantly change TMO's methane activation ability; however, the role of water remains unclear. In this study, a combined theoretical and experimental approach is used to elucidate how the presence of water influences thermodynamics and kinetics of methane activation on the CuO catalyst. Density functional theory (DFT) calculations show that water can be activated to form surface hydroxide species (OH*) on the CuO surface with a very low barrier of 5.6 kJ mol−1. The presence of surface OH* opens a new reaction pathway for the C–H bond activation. DFT computed activation barriers for the first and second activations of methane in the presence of surface hydroxide species are 62 and 76 kJ mol−1, significantly lower than the corresponding barriers of 82 and 154 kJ mol−1 on CuO under dry conditions. FTIR experiments of the methane reaction on CuO at a temperature of 300 °C validate the theoretical prediction, showing that the moist reaction is faster and has lower induction times, indicating that adsorbed water is an initiator for methane activation. Besides, the stability of the CuO catalyst is also enhanced in the presence of water which helps to prevent the consumption of lattice oxygen of CuO and avoid the reduction of CuO to the inactive Cu metallic state.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01151H
Perovskites, especially alkaline earth stannates, have drawn enormous interest from the research community owing to their low chemical toxicity, environmental friendliness, excellent optical properties, and good thermal and chemical stabilities. However, poor conductivity, intense carrier recombination, and low absorption in the visible range prevent them from being practical. Herein, we took calcium tin oxide (CaSnO3) as the target material and improved its photocatalytic performance by introducing different ratios of silver silicate (Ag6Si2O7). The constitution of the heterostructure in CaSnO3/Ag6Si2O7 not only improved the separation of carriers but also promoted the absorption in the visible region owing to a reduction in the optical bandgap. The presence of Ag6Si2O7 in the composite catalyst improved the conductivity and thereby helped carriers carry most of the energy to the surface of the catalyst. When the Ag6Si2O7/CaSnO3–H catalyst was tested against RhB degradation, it achieved a degradation efficiency of 95.24% in 60 minutes whilst showing a degradation rate constant of 0.04971 min−1 which is 24.48 times greater than its counterparts. The quenching experiments showed that holes and OH radicals play a crucial role during the degradation process. The employed catalyst retained excellent recycling ability up to four cycles suggesting its excellent practicality in the field of catalysts. The facile and environmentally sustainable approach used for synthesizing Ag6Si2O7/CaSnO3 hybrids could be of great importance in the field of visible-light-driven catalysts and their subsequent applications.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00797A
Fundamental knowledge about heterogeneous catalysis has significantly advanced in the last few years due to the awareness of the role of non-weakly correlated electrons in open-shell magnetic catalysts, and their degrees of freedom (charge, spin, orbital and structure). Such recognition represents a paradigm shift, because it proves the existence of non-linear oscillations with orbital filling, and also feasible deviations from the Bell–Evans–Polanyi (BEP) principle. By including all the relevant quantum interactions, orbital engineering seeks to identify potentially successful catalysts aprioristically by first principles. The approach does not include nor admit shortcuts. Two steps are needed to narrow down the synthetic quest for optimal catalysts (via orbital configurations), to boost and, concomitantly, fully understand catalytic activities: 1) obtaining the electronic properties, bond topology, populations, magnetic (spin–orbital ordering) structure to infer stability and reactivity, and 2) achieving complete mechanistic insights. Thus, quantum chemistry can be a powerful tool to reinforce traditional industrial developments in water electrolysis and accelerate catalytic designs by implementing physical rationality, while reducing considerably time and waste. This perspective intends to clarify the electrocatalytic challenges in using water electrolysers (WEL), and the advanced computational approaches to tackle them from the perspective of industrial needs.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01048A
The reaction mechanism of nicotine amide dinucleotide hydrogenation (NAD+ to NADH) catalysed by Cp*Ir(pyridine-2-sulfonamidate) complexes in the presence of phosphonic acid has been elucidated. Multivariate kinetic experiments and NMR spectroscopy revealed that the enhanced performance of this class of catalysts arises from the hemilability of the pyridine ligand, which is displaced during P–H bond activation and facilitates the generation of the metal-hydride intermediate. Experimental results are backed by DFT calculations showcasing the importance of hydrogen bonding interactions in the activation of phosphite anions. Direct comparison between the prototypical unsubstituted catalyst and the 6-aminopyridine-2-sulfonamidate derivative allowed tracing of the molecular origin of the superior performance of the latter, paving the way for the intelligent design of better performing catalysts for NADH regeneration.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01005H
Vacancy engineering is an important means to improve the catalytic performance of photocatalysts. Both VMn and VO can promote photocatalytic and thermocatalytic reactions of MnO2 catalysts. From the point of view of reducing energy consumption, photocatalysis has incomparable advantages over thermocatalysis. Meanwhile, in-depth investigation of the relative contribution of VMn and VO on the photocatalytic reaction was not concluded yet. In this paper, VMn-1 and VMn-2 (with different levels of manganese vacancies (VMn)) and VMn,O (with both VMn and oxygen vacancies (VO)) were synthesized to investigate the relative contributions of VMn and VO in the photocatalytic process by MnO2. The catalysts were characterized by EDS, ICP, and XPS to explore their structures and the concentrations of VMn and VO. The contributions to phenol degradation were calculated to be 487 321.43 (mg L−1) phenol per mol VMn and 125 917.16 (mg L−1) phenol per mol VO for 2 h irradiation under 400 mW cm−2 visible light. Density-functional theory (DFT) calculations were performed to explain the different contributions of VMn and VO. The higher contribution of VMn is attributed to its induced formation of a continuous band gap on the (001) crystal surface, which is favourable for visible light absorption and carrier transport. This study provides theoretical guidance and research direction for the design of efficient photocatalysts using vacancy engineering.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01131C
Photocatalysis plays a pivotal role in achieving clean energy and a pollution-free environment. However, its practical application is limited by the complexity of photoreactors and the fragility of external light-emitting diode (LED) sources. In this study, a novel zinc diporphyrin molecular graphene Oligo-Zn-Por photocatalyst was synthesized using the intermolecular edge-matching effect of porphyrins and oxidative fusion using a high-valence metal (Sc3+). The photocatalyst displayed Cr(VI) reduction ability using direct solar energy. The stacking of graphene lamellae and a unique void structure were observed. Oligo-Zn-Por exhibited excellent photogenerated electron capacity (∼60 μA cm−2) and reasonable photogenerated electron lifetimes at multiple wavelengths (5.4, 5.5 and 21.2 ps at absorption wavelengths of 413, 576 and 1040 nm, respectively), thus enhancing photovoltaic conversion efficiency. Oligo-Zn-Por exhibited high Cr(VI) reduction efficiency (over 90% reduction at Cr(VI) concentrations below 60 mg L−1) when a low dose (5 mg) of the catalyst was used in an aqueous environment under the irradiation of sunlight. Furthermore, the catalyst exhibited a high Cr(VI) reduction rate of 90% under weak alkaline conditions, demonstrating high environmental adaptability. Additionally, after ten cycles, the catalyst exhibited a high cycling ability and retained 99% of its initial Cr(VI) reduction rate. Thus, the excellent catalytic performance of Oligo-Zn-Por makes it an ideal material for constructing inexpensive, portable, and non-external power driven photocatalytic reactors.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01375H
In recent years, considerable progress has been made in the conversion of biomass into renewable chemicals, yet the range of value-added products that can be formed from biomass remains relatively small. Herein, we demonstrate that molecules available from biomass serve as viable starting materials for the synthesis of phosphine ligands, which can be used in homogeneous catalysis. Specifically, we prepared renewable analogues of Beller's ligand (di(1-adamantyl)-n-butylphosphine, cataCXium® A), which is widely used in homogeneous catalysis. Our new renewable phosphine ligands facilitate Pd-catalysed Suzuki–Miyaura, Stille, and Buchwald–Hartwig coupling reactions with high yields, and our catalytic results can be rationalized based on the stereoelectronic properties of the ligands. The new phosphine ligands generate catalytic systems that can be applied for the late-stage functionalization of commercial drugs.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01175E
Photocatalytic production of hydrogen peroxide (H2O2) presents a promising and sustainable alternative to the current industrial anthraquinone route. Recent years have witnessed the emergence of covalent organic frameworks (COFs) as excellent photocatalysts, owing to their tunable band gaps, structural versatility and functional tunability. However, the current activity of COFs is limited and often relies on sacrificial agents to scavenge the holes in the photo-excited COFs. In this study, we introduce two benzothiadiazole-based COFs with tunable electronic structures and electron affinities for photocatalytic H2O2 production. The triazine-containing material, TAPT-BT-COF, exhibits outstanding charge separation and achieves a H2O2 production rate of 1360 ± 30 μmol h−1 gcat−1 in pure water, nearly twice as high as the benzene-containing TAPB-BT-COF (730 ± 30 μmol h−1 gcat−1). Moreover, TAPT-BT-COF demonstrates a remarkable apparent quantum efficiency of 4.9% at 420 nm. This study underscores the significance of framework conjugation and provides valuable insights for the design of advanced photocatalytic framework materials with efficient charge separation.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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6.10 | 63 | Science Citation Index Expanded | Not |
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